molecular formula C20H18N2O4S2 B2564087 5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide CAS No. 941994-03-2

5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide

Cat. No.: B2564087
CAS No.: 941994-03-2
M. Wt: 414.49
InChI Key: JHKRNQFIPKUNQO-UHFFFAOYSA-N
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Description

5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a phenyl group at position 5 of the thiophene ring and a propanamido side chain at position 2 modified with a phenylsulfonyl group.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)propanoylamino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c21-19(24)16-13-17(14-7-3-1-4-8-14)27-20(16)22-18(23)11-12-28(25,26)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKRNQFIPKUNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: Starting with a thiophene precursor, such as 2-bromo-3-thiophenecarboxylic acid, the thiophene ring is functionalized through a series of reactions.

    Amidation: The carboxylic acid group on the thiophene ring is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with an amine, such as 3-(phenylsulfonyl)propanamide.

    Phenyl Substitution: The phenyl group is introduced via a Suzuki coupling reaction, using a phenylboronic acid and a palladium catalyst under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfonyl group can undergo further oxidation to form sulfone derivatives.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride (LiAlH₄).

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF) are common reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl group is particularly interesting for its ability to interact with biological targets.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The structural complexity allows for specific interactions with biological macromolecules.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which 5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The thiophene ring provides a planar structure that can intercalate with DNA or interact with aromatic residues in proteins, influencing biological pathways.

Comparison with Similar Compounds

Key Structural Analogs

The most structurally analogous compound identified is 4,5-Dimethyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide (). Both compounds share a thiophene-3-carboxamide core but differ in substituent patterns and side-chain modifications.

Table 1: Structural and Functional Comparison
Feature Target Compound Similar Compound ()
Thiophene Substituents Phenyl group at position 5 Methyl groups at positions 4 and 5
Propanamido Side Chain Phenylsulfonyl (SO₂Ph) at terminal position p-Tolylthio (S-p-tolyl) at terminal position
Electronic Effects Strong electron-withdrawing sulfonyl group enhances polarity Thioether (S-p-tolyl) provides moderate electron-donating effects
Lipophilicity Moderate (phenyl group increases aromatic bulk) Higher (methyl groups and p-tolylthio enhance hydrophobicity)
Metabolic Stability Sulfonyl group is oxidation-resistant, likely stable Thioether may oxidize to sulfoxide/sulfone, reducing stability
Synthetic Accessibility Requires sulfonylation reagents (e.g., SO₂Cl₂ or sulfonic acids) Thioether formation via nucleophilic substitution (e.g., thiol + alkyl halide)

Detailed Analysis of Substituent Effects

Thiophene Ring Modifications
  • Methylation may also hinder rotational freedom, affecting conformational flexibility .
Propanamido Side Chain
  • Sulfonyl (SO₂Ph) vs. Thioether (S-p-tolyl) :
    • The sulfonyl group in the target compound is a strong electron-withdrawing group, polarizing the adjacent amide bond and increasing hydrogen-bonding capacity. This could enhance interactions with biological targets like enzymes or receptors.
    • The thioether in the analog is less polar but may participate in hydrophobic interactions. However, its susceptibility to oxidation could limit in vivo utility compared to the sulfonyl variant .

Implications for Drug Design and Material Science

  • Pharmacokinetics : The target compound’s sulfonyl group may improve solubility and reduce metabolic degradation, making it preferable for drug candidates requiring prolonged systemic exposure.
  • Material Properties : The phenyl group in the target compound could enhance rigidity in polymeric systems, whereas the analog’s methyl groups might favor flexibility.

Biological Activity

5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide, with CAS number 941994-03-2, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and apoptosis induction. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2O4S2C_{20}H_{18}N_{2}O_{4}S_{2}, with a molecular weight of 414.5 g/mol. The compound features a thiophene core substituted with a phenyl group and a sulfonamide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H18N2O4S2
Molecular Weight414.5 g/mol
CAS Number941994-03-2

Research indicates that compounds with similar structural motifs to this compound can induce apoptosis in cancer cells through several mechanisms:

  • Binding Affinity : Compounds related to this structure have demonstrated significant binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, with Ki values in the sub-micromolar range (0.3 - 1 μM) .
  • Cytotoxicity : In vitro studies show that these compounds exhibit cytotoxic effects on tumor cells, with IC50 values often below 10 μM, indicating potent anti-cancer activity .
  • Apoptosis Induction : Apoptotic assays have confirmed that these compounds can activate the mitochondrial pathway of apoptosis in various cancer cell lines, including HL-60 cells .

Case Studies

  • Induction of Apoptosis : A study focusing on related thiophene derivatives showed that they could induce significant apoptosis in HL-60 leukemia cells through mitochondrial pathways. The analysis revealed that the compounds effectively triggered cytochrome c release and activated caspases .
  • Anticancer Activity : Another investigation reported that thiophene derivatives similar to this compound displayed promising anticancer properties against various cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), demonstrating IC50 values ranging from 5 to 15 μM .

Structure-Activity Relationship (SAR)

The structural components of this compound play a vital role in its biological activity:

  • The thiophene ring contributes to the overall stability and interaction with biological targets.
  • The sulfonamide group enhances solubility and may facilitate interactions with specific enzymes or receptors involved in apoptotic pathways.

Comparative Analysis

A comparative analysis of similar compounds reveals variations in their biological activity based on structural modifications:

Compound NameIC50 (μM)Target Protein
YCW-E5 (related thiophene derivative)<10Mcl-1
YCW-E10<10Bcl-2
This compound<10Mitochondrial Pathway

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